(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid

Liquid Crystal Display Dielectric Anisotropy Nematic Phase

Specialized arylboronic acid with 2,3-difluoro and para-pentyloxy substitution pattern, engineered for constructing fluorinated biphenyl/terphenyl scaffolds with negative dielectric anisotropy (Δε < 0). Critical for vertically aligned (VA) LCD modes in televisions, monitors, and mobile displays. Non-substitutable by other difluoro isomers (e.g., 2,6-difluoro yields positive or near-zero Δε). Pentyloxy chain optimizes mesophase thermal stability and viscosity for room-temperature operation.

Molecular Formula C11H15BF2O3
Molecular Weight 244.04 g/mol
CAS No. 156684-91-2
Cat. No. B174412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid
CAS156684-91-2
Molecular FormulaC11H15BF2O3
Molecular Weight244.04 g/mol
Structural Identifiers
SMILESB(C1=C(C(=C(C=C1)OCCCCC)F)F)(O)O
InChIInChI=1S/C11H15BF2O3/c1-2-3-4-7-17-9-6-5-8(12(15)16)10(13)11(9)14/h5-6,15-16H,2-4,7H2,1H3
InChIKeyRCVQAXDDFSTKKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2,3-Difluoro-4-(pentyloxy)phenylboronic Acid CAS 156684-91-2 – Core Properties and Sourcing Context


(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid (CAS 156684-91-2) is a specialized arylboronic acid building block featuring a 2,3-difluoro substitution pattern and a pentyloxy (-OC5H11) group at the para position. This compound is primarily employed as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of fluorinated biphenyl and terphenyl scaffolds [1]. The 2,3-difluoro-1,4-phenylene motif is a well-established structural unit in liquid crystalline materials exhibiting negative dielectric anisotropy, making this boronic acid a strategic precursor for synthesizing nematic liquid crystal components [2].

Why Generic Substitution of CAS 156684-91-2 with Simpler Boronic Acids Compromises Liquid Crystal Performance


Simply substituting (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid with more common analogs (e.g., 4-alkoxyphenylboronic acids or other difluorophenylboronic acid isomers) fundamentally alters the target product's physical properties. The specific 2,3-difluoro arrangement on the phenyl ring generates a strong lateral dipole moment that is essential for achieving negative dielectric anisotropy (Δε < 0) in nematic liquid crystal mixtures, a property not produced by 2,4-, 2,5-, or 3,4-difluoro isomers [1]. Furthermore, the para-pentyloxy chain is critical for establishing the desired mesophase temperature range and viscosity profile; altering the chain length (e.g., to methoxy or butoxy) or removing it entirely shifts the nematic-to-isotropic transition temperature and can destabilize the liquid crystalline phase [2].

Quantitative Differentiation: CAS 156684-91-2 Versus Structural Analogs in Key Performance Dimensions


Dielectric Anisotropy (Δε): 2,3-Difluoro Pattern Enables Negative Δε for Vertically Aligned LCDs

Liquid crystal compounds incorporating the 2,3-difluoro-1,4-phenylene unit—the exact core generated when (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid is coupled—exhibit a large negative dielectric anisotropy (Δε) critical for vertically aligned (VA) LCD modes. In contrast, the unsubstituted 1,4-phenylene analog (lacking fluorine) displays Δε ≈ 0, rendering it non-functional for VA applications [1]. Alternative difluoro isomers (e.g., 2,6-difluoro) produce positive or near-zero Δε values and are therefore unsuitable for the same display technology [1].

Liquid Crystal Display Dielectric Anisotropy Nematic Phase

Mesophase Behavior: 2,3-Difluoro Terphenyls Exhibit Wide-Range Smectic C Phases with No Underlying Smectic Phase

Terphenyl liquid crystals synthesized via Suzuki coupling using 2,3-difluoroarylboronic acids (the class to which CAS 156684-91-2 belongs) yield low-melting materials with wide-range Smectic C (Sc) phases and critically, no underlying smectic phase. This phase purity is essential for fast-switching ferroelectric liquid crystal (FLC) displays [1]. In contrast, non-fluorinated terphenyl analogs or those with alternative fluoro-substitution patterns typically exhibit interfering smectic phases (e.g., Smectic A or higher-order smectic phases) that narrow the Sc range and degrade FLC device performance [1].

Ferroelectric Liquid Crystals Smectic C Phase Mesophase Stability

Chain-Length Optimization: Pentyloxy (C5) Group Balances Mesophase Stability and Viscosity

Within the homologous series of 2,3-difluoro-4-alkoxyphenyl-containing liquid crystals, systematic variation of the alkoxy chain length (methoxy to decyloxy) demonstrates that the pentyloxy (C5) group occupies a practical optimum between mesophase thermal stability and rotational viscosity. Shorter chains (e.g., methoxy, C1; butoxy, C4) produce narrower nematic temperature ranges and higher clearing points, while longer chains (e.g., heptyloxy, C7; nonyloxy, C9) progressively increase viscosity and lower the nematic-to-isotropic transition temperature, potentially destabilizing the room-temperature nematic phase [1]. The C5 chain provides a balanced profile suitable for room-temperature display applications [1].

Alkoxy Chain Engineering Nematic Range Viscosity Tuning

Optimal Application Scenarios for (2,3-Difluoro-4-(pentyloxy)phenyl)boronic Acid Based on Differentiated Evidence


Synthesis of Negative Dielectric Anisotropy Nematic Liquid Crystals for Vertically Aligned (VA) LCDs

This boronic acid serves as the essential Suzuki coupling precursor for constructing liquid crystal molecules containing the 2,3-difluoro-1,4-phenylene core. When incorporated into calamitic mesogens, this core imparts negative dielectric anisotropy (Δε < 0), a mandatory property for vertically aligned (VA) LCD modes widely used in televisions, monitors, and mobile displays [1]. Alternative difluoro isomers (e.g., 2,6-difluoro) yield positive or near-zero Δε and cannot substitute in VA applications [1]. The pentyloxy chain provides a pre-optimized balance between mesophase thermal stability and viscosity for room-temperature operation [2].

Preparation of Ferroelectric Liquid Crystal (FLC) Host Materials with Phase-Pure Smectic C Ranges

Researchers developing fast-switching ferroelectric liquid crystal displays require host materials with wide Smectic C phases and no interfering smectic phases. Terphenyls prepared from 2,3-difluoroarylboronic acids—the exact class of this compound—yield low-melting materials with wide-range Sc phases and critically, no underlying smectic phases [3]. This phase purity directly enhances FLC device performance by preventing phase contamination that narrows the operating temperature window and slows electro-optic response [3].

Synthesis of Fluorinated Biaryl and Terphenyl Scaffolds for Organic Electronics and Medicinal Chemistry

Beyond liquid crystals, this boronic acid enables the efficient construction of fluorinated biaryl and terphenyl architectures via Suzuki-Miyaura cross-coupling. The 2,3-difluoro substitution pattern imparts unique electronic effects (lowered HOMO/LUMO energies, altered dipole moment) that are valuable for tuning the optoelectronic properties of organic semiconductors [4]. Additionally, fluorinated biphenyl motifs are increasingly explored in medicinal chemistry for metabolic stability enhancement; the pentyloxy chain offers a handle for further functionalization or lipophilicity modulation [4].

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